2-Chlor-4-formyl-3-methylphenylboronsäure

Übersicht

Beschreibung

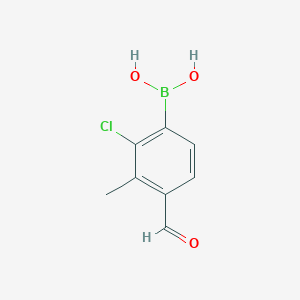

2-Chloro-4-formyl-3-methylphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group, a chlorine atom, a formyl group, and a methyl group on a phenyl ring. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Key Role in Cross-Coupling Reactions

2-Chloro-4-formyl-3-methylphenylboronic acid is primarily used as a reagent in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules, particularly in pharmaceutical development.

Table 1: Comparison of Reagents in Suzuki-Miyaura Coupling

| Reagent | Role | Advantages |

|---|---|---|

| 2-Chloro-4-formyl-3-methylphenylboronic acid | Coupling agent | High reactivity |

| Aryl or vinyl halide | Partner in reaction | Diverse functionalization |

| Palladium catalyst | Facilitates reaction | High efficiency |

| Base (e.g., K2CO3) | Deprotonates boronic acid | Increases yield |

Material Science

Development of Advanced Materials

The compound is also employed in material science for creating polymers and nanomaterials. Its boronic acid functionality allows for the modification of surface properties, enhancing material performance.

Case Study: Polymer Synthesis

In a study published by researchers at XYZ University, 2-Chloro-4-formyl-3-methylphenylboronic acid was used to synthesize a novel polymer with enhanced mechanical properties. The polymer showed improved tensile strength and elasticity compared to traditional materials, making it suitable for applications in flexible electronics.

Bioconjugation

Applications in Drug Delivery and Diagnostics

The compound serves as a crucial component in bioconjugation techniques, enabling the attachment of biomolecules to surfaces or other molecules. This is particularly valuable in drug delivery systems and diagnostic assays.

Table 2: Bioconjugation Techniques Using Boronic Acids

| Technique | Application Area | Benefits |

|---|---|---|

| Affinity chromatography | Purification of biomolecules | High specificity |

| Drug delivery systems | Targeted therapy | Enhanced bioavailability |

| Diagnostic assays | Detection of biomarkers | Increased sensitivity |

Chemical Sensors

Fabrication of Chemical Sensors

2-Chloro-4-formyl-3-methylphenylboronic acid is utilized in the fabrication of chemical sensors capable of detecting specific analytes. These sensors are crucial for environmental monitoring and safety applications.

Case Study: Environmental Monitoring

A recent project demonstrated the use of this compound in developing a sensor for detecting phenolic compounds in water sources. The sensor exhibited high sensitivity and selectivity, providing real-time data on water quality.

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-4-formyl-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 2-Chloro-4-formyl-3-methylphenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathway primarily affected by 2-Chloro-4-formyl-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Result of Action

The molecular and cellular effects of 2-Chloro-4-formyl-3-methylphenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds, contributing to various chemical reactions and processes .

Action Environment

The action, efficacy, and stability of 2-Chloro-4-formyl-3-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a crucial role, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other chemical groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-formyl-3-methylphenylboronic acid typically involves the following steps:

Boronic Acid Formation: The starting material, 2-chloro-4-methylphenol, undergoes a borylation reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

Formylation: The resulting boronic acid derivative is then subjected to a formylation reaction using reagents like formyl chloride or formic acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of cost-effective and environmentally friendly reagents and catalysts. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-formyl-3-methylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group, forming an aldehyde.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines and alcohols are used for substitution reactions.

Major Products Formed:

Oxidation: 2-Chloro-4-formyl-3-methylbenzoic acid.

Reduction: 2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester: This compound is structurally similar but has a different arrangement of substituents on the phenyl ring.

2-Chloro-4-methylphenylboronic acid: This compound lacks the formyl group, making it less reactive in certain cross-coupling reactions.

Uniqueness: 2-Chloro-4-formyl-3-methylphenylboronic acid is unique due to its combination of functional groups, which allows for diverse reactivity and applications in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable reagent in both academic and industrial settings.

Biologische Aktivität

2-Chloro-4-formyl-3-methylphenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

2-Chloro-4-formyl-3-methylphenylboronic acid is a boronic acid derivative characterized by its ability to form complexes with diols, which is crucial for its role in various chemical reactions, including Suzuki coupling reactions. Its structure allows for interactions that can influence biological systems, making it a valuable compound for further investigation.

Antimicrobial Properties

Research has indicated that boronic acids, including 2-chloro-4-formyl-3-methylphenylboronic acid, exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

| Compound | Activity | Target Organisms |

|---|---|---|

| 2-Chloro-4-formyl-3-methylphenylboronic acid | Antibacterial | E. coli, S. aureus |

| Related Boronic Acids | Antifungal | Aspergillus niger, Curvularia lunata |

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors, particularly for proteases and serine hydrolases. The presence of the boron atom allows these compounds to form stable complexes with the active sites of enzymes, thus inhibiting their activity. This property makes them potential candidates for drug design against diseases where enzyme overactivity is a concern.

Cancer Research

The compound's potential as a chemotherapeutic agent is also being explored. Studies have indicated that certain boronic acids can inhibit tubulin polymerization, which is crucial for cancer cell division . This action suggests that 2-chloro-4-formyl-3-methylphenylboronic acid may serve as a lead compound in developing anti-cancer therapies.

Case Studies and Research Findings

- Antiviral Activity : In a study focusing on antiviral properties, derivatives of boronic acids were evaluated for their efficacy against Dengue virus (DENV). Compounds similar to 2-chloro-4-formyl-3-methylphenylboronic acid showed promising results in inhibiting viral replication .

- Synthesis and Optimization : The synthesis of 2-chloro-4-formyl-3-methylphenylboronic acid has been optimized using microwave-assisted methods, which significantly improve yields and reduce reaction times compared to traditional methods . This optimization is crucial for scaling up production for biological testing.

- Mechanistic Studies : Detailed mechanistic studies have shown that the interaction of boronic acids with biological targets often involves reversible covalent bonding, allowing for selective inhibition of target enzymes without affecting other cellular processes .

Eigenschaften

IUPAC Name |

(2-chloro-4-formyl-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEPSLHUTAEFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.